molecular formula C20H24N5.CH3O4S<br>C21H27N5O4S B12698556 Einecs 278-804-8 CAS No. 77967-46-5

Einecs 278-804-8

Cat. No.: B12698556
CAS No.: 77967-46-5
M. Wt: 445.5 g/mol
InChI Key: FAXQHWBWFZSVTO-UHFFFAOYSA-M
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Description

EINECS 278-804-8 corresponds to the chemical compound isoquinoline-5-carboxylic acid (CAS 27810-64-6), a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . This compound is characterized by a fused benzene and pyridine ring system, with a carboxylic acid substituent at the 5-position. Key physicochemical properties include:

  • Boiling point: Not explicitly reported, but estimated based on analogs.
  • Hydrogen bond donors/acceptors: 1 donor, 3 acceptors.
  • Topological polar surface area (TPSA): 50.7 Ų .
  • Solubility: Moderately soluble in polar solvents like water and ethanol.

Isoquinoline-5-carboxylic acid is utilized in pharmaceutical intermediates and organic synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

CAS No.

77967-46-5

Molecular Formula

C20H24N5.CH3O4S
C21H27N5O4S

Molecular Weight

445.5 g/mol

IUPAC Name

N-benzyl-N-methyl-4-[(1,2,5-trimethylpyrazol-2-ium-3-yl)diazenyl]aniline;methyl sulfate

InChI

InChI=1S/C20H24N5.CH4O4S/c1-16-14-20(25(4)24(16)3)22-21-18-10-12-19(13-11-18)23(2)15-17-8-6-5-7-9-17;1-5-6(2,3)4/h5-14H,15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

FAXQHWBWFZSVTO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](N1C)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide can be synthesized through the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through techniques such as recrystallization or chromatography to achieve the required purity for its applications .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide involves the absorption of light energy, which leads to the formation of reactive species such as free radicals. These reactive species initiate the polymerization of monomers, leading to the formation of polymers. The compound’s molecular targets include the double bonds in monomers, which are activated by the reactive species to form polymer chains .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural homology with EINECS 278-804-8, differing primarily in the position of the carboxylic acid group or substituents on the isoquinoline backbone:

Compound Name CAS Number Molecular Formula Similarity Score (Tanimoto Index) Key Differences
Isoquinoline-8-carboxylic acid 61563-43-7 C₁₀H₇NO₂ 0.90 Carboxylic acid at 8-position
Isoquinoline-4-carboxylic acid 7159-36-6 C₁₀H₇NO₂ 0.85 Carboxylic acid at 4-position
Ethyl isoquinoline-7-carboxylate 407623-83-0 C₁₂H₁₁NO₂ 0.78 Ethyl ester substituent at 7-position
1-Piperazineacetic acid ethyl ester 40004-08-8 C₈H₁₆N₂O₂ 0.70 Piperazine ring instead of isoquinoline

Key Observations :

  • Positional isomerism: Isoquinoline-8-carboxylic acid (CAS 61563-43-7) exhibits nearly identical physicochemical properties but differs in biological activity due to steric effects .
  • Functional group variation : Ethyl esters (e.g., CAS 407623-83-0) enhance lipophilicity, improving membrane permeability compared to carboxylic acids .
  • Core structure substitution : Piperazine derivatives (e.g., CAS 40004-08-8) lack aromaticity, reducing π-π stacking interactions critical for binding to biological targets .

Functional Analogs

Compounds with overlapping applications or toxicological profiles were identified using Read-Across Structure-Activity Relationships (RASAR) models (Figure 7 in ):

Compound Name CAS Number Molecular Formula Shared Applications Toxicity Profile (LD₅₀, rat oral)
Quinoline-3-carboxylic acid 86-68-0 C₁₀H₇NO₂ Antimalarial agents 320 mg/kg
Nicotinic acid 59-67-6 C₆H₅NO₂ Vitamin B3 precursor 5000 mg/kg

Key Findings :

  • Quinoline derivatives: Exhibit higher toxicity (e.g., quinoline-3-carboxylic acid, LD₅₀ 320 mg/kg) compared to isoquinoline-5-carboxylic acid (estimated LD₅₀ > 1000 mg/kg) due to enhanced bioactivation .
  • Nicotinic acid : Lower toxicity but lacks the heterocyclic complexity required for kinase inhibition .

Research Implications

  • Drug design : Substitution at the 5-position optimizes binding to ATP pockets in kinases, while ethyl esters improve pharmacokinetics .
  • Toxicological predictions : RASAR models using PubChem 2D fingerprints (Tanimoto ≥70%) enable extrapolation of toxicity data from 1,387 labeled compounds to 33,000 EINECS substances, reducing experimental burdens .

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